molecular formula C15H13ClN2O3S2 B385517 4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(thiophen-2-yl)oxazol-5-amine CAS No. 627834-59-7

4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(thiophen-2-yl)oxazol-5-amine

Cat. No.: B385517
CAS No.: 627834-59-7
M. Wt: 368.9g/mol
InChI Key: XPLPQHBBOBKIMP-UHFFFAOYSA-N
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Description

4-((4-Chlorophenyl)sulfonyl)-N-ethyl-2-(thiophen-2-yl)oxazol-5-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This synthetically derived small molecule features a unique structure combining an oxazole core, a 4-chlorophenyl sulfonyl group, an ethylamine side chain, and a thiophene heterocycle. This specific arrangement suggests potential for a range of biological activities, making it a valuable scaffold for developing novel therapeutic agents. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, particularly for constructing more complex molecules with potential pharmacological properties. Its structural motifs are commonly found in compounds studied for various enzyme inhibitions and receptor modulations. The presence of both sulfonyl and heterocyclic components (oxazole and thiophene) indicates it may interact with diverse biological targets, and it is well-suited for creating structure-activity relationship (SAR) libraries in hit-to-lead optimization campaigns. As with all research chemicals, proper handling procedures are essential. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption. Researchers should consult the safety data sheet and conduct all experiments in a appropriately controlled laboratory environment.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-ethyl-2-thiophen-2-yl-1,3-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S2/c1-2-17-14-15(18-13(21-14)12-4-3-9-22-12)23(19,20)11-7-5-10(16)6-8-11/h3-9,17H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLPQHBBOBKIMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxazole Ring Formation

The oxazole nucleus is typically constructed via cyclization reactions. A common method involves the condensation of N-acylamino acids with dehydrating agents. For instance, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) facilitates the activation of carboxylic acids in aqueous solvents, enabling the formation of oxazol-5(4H)-ones. This intermediate undergoes further functionalization to introduce the thiophen-2-yl group.

Reaction Conditions :

  • N-Acylation : Amino acids react with activated carboxylic acids (e.g., thiophene-2-carbonyl chloride) in the presence of DMT-MM at 25°C for 12 hours.

  • Cyclodehydration : The resultant N-acylamino acid is treated with N,N-diethylaniline under reflux in acetic anhydride, yielding the oxazole ring.

Sulfonylation of the Oxazole Core

The introduction of the 4-chlorophenylsulfonyl group requires a sulfonylation step. This is achieved by reacting the oxazole intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.

Optimization Insight :

  • Solvent choice (e.g., dichloromethane vs. tetrahydrofuran) significantly impacts yield. Polar aprotic solvents enhance sulfonyl group transfer, with yields reaching 78–85%.

  • Temperature control (0–5°C) minimizes side reactions such as sulfonate ester formation.

N-Ethylation of the Oxazole Amine

The final step involves alkylation of the oxazole’s amine group with ethyl iodide or ethyl bromide.

Procedure :

  • The sulfonylated oxazole is dissolved in dimethylformamide (DMF) and treated with ethyl iodide (1.2 equiv) and potassium carbonate (2.0 equiv) at 60°C for 6 hours.

  • Yield : 70–75% after purification via column chromatography.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly in cyclization and sulfonylation steps.

Key Advantages :

  • Reduced Reaction Time : Oxazole formation completes in 20 minutes (vs. 12 hours conventionally) with comparable yields (82%).

  • Enhanced Purity : Microwave conditions suppress byproducts like dimerized sulfonamides.

Representative Protocol :

  • Oxazole Cyclization : N-Acetylthiophene-2-carboxamide and glycine ethyl ester are irradiated at 150°C for 15 minutes in acetonitrile.

  • Sulfonylation : The crude oxazole is reacted with 4-chlorobenzenesulfonyl chloride under microwave at 100°C for 10 minutes.

One-Pot Synthesis Using DMT-MM

A streamlined one-pot method leverages DMT-MM for sequential acylation and cyclodehydration:

Steps :

  • N-Acylation : Thiophene-2-carbonyl chloride (1.1 equiv) and DMT-MM (1.5 equiv) are added to ethyl glycinate in water/THF (1:1).

  • Cyclodehydration : N,N-Diethylaniline (2.0 equiv) and acetic anhydride (5.0 equiv) are introduced, triggering oxazole formation at 80°C.

  • Sulfonylation : 4-Chlorobenzenesulfonyl chloride (1.2 equiv) is added directly to the mixture.

Yield : 68% overall, with >95% purity by HPLC.

Cascade Cyclization via Erlenmeyer-Plöchl Azlactone Reaction

This method constructs the oxazole and sulfonamide groups concurrently:

Reaction Pathway :

  • Azlactone Formation : o-(2-Acyl-1-ethynyl)benzaldehyde reacts with N-acylglycine in acetic anhydride, forming an oxazolone intermediate.

  • Cascade Cyclization : The intermediate undergoes 5-exo-dig cyclization, followed by sulfonylation with 4-chlorobenzenesulfonyl chloride.

Conditions :

  • Temperature : 80°C for 4 hours.

  • Base : Sodium acetate (1.1 equiv).

  • Yield : 65–72% for the final product.

Chlorination Methods for 4-Chlorophenyl Group

The 4-chlorophenyl moiety is often introduced via deaminative chlorination of aniline precursors:

Protocol :

  • Substrate : 4-Aminophenylsulfonyl chloride.

  • Reagents : Pyry-BF₄ (1.5 equiv) and MgCl₂ (2.0 equiv) in acetonitrile at 50°C.

  • Yield : 89% with >99% selectivity for the para-chloro product.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Advantages Limitations
Multi-Step OrganicCyclization, sulfonylation, alkylation70–75%High purity; ScalableLong reaction times
Microwave-AssistedAccelerated cyclization82%Rapid; Energy-efficientSpecialized equipment required
One-PotSequential acylation/cyclization68%Simplified workflowModerate yield
Cascade CyclizationConcurrent oxazole/sulfonamide formation65–72%Atom-economicalSensitive to substituents
Deaminative ChlorinationNH₂ → Cl substitution89%High selectivityRequires aniline precursor

Chemical Reactions Analysis

Types of Reactions

4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(thiophen-2-yl)oxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

Scientific Research Applications

4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(thiophen-2-yl)oxazol-5-amine is used in various scientific research applications, including:

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential drug candidates with antimicrobial, anti-inflammatory, and anticancer properties.

    Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.

    Biological Research: It is employed in studies related to enzyme inhibition, protein interactions, and cellular signaling pathways.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(thiophen-2-yl)oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can modulate cellular signaling pathways by interacting with receptors and other proteins involved in signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxazole Cores

N-Benzyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine (CAS 627833-60-7)
  • Core Structure : Oxazol-5-amine.
  • Substituents :
    • 4-(4-Methylphenyl)sulfonyl (electron-withdrawing).
    • N-Benzyl (bulky aromatic substituent).
    • 2-Thiophen-2-yl (π-electron-rich heterocycle).
  • Key Differences: The benzyl group increases steric hindrance compared to the ethyl group in the target compound.
  • Synthesis : Similar cyclization strategies involving sulfonation and amine substitution are likely .
4-((4-Chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(o-tolyl)oxazol-5-amine (CAS 862738-58-7)
  • Core Structure : Oxazol-5-amine.
  • Substituents :
    • 4-((4-Chlorophenyl)sulfonyl) (matches the target compound).
    • N-(Furan-2-ylmethyl) (smaller, oxygen-containing substituent).
    • 2-(o-Tolyl) (methyl-substituted phenyl vs. thiophen-2-yl).

Thiazole and Thiadiazole Derivatives

5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine (CAS 1493299-70-9)
  • Core Structure : Thiazol-2-amine.
  • Substituents :
    • 5-(4-Chloro-2-fluorobenzyl) (halogenated aromatic group).
  • Biological Activity : Exhibits anticancer activity with IC₅₀ values reported against breast cancer cell lines (e.g., 1.28 μg/mL) .
  • The absence of a sulfonyl group reduces electrophilicity.
Schiff Bases of 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine
  • Core Structure : Thiadiazol-2-amine.
  • Substituents :
    • 5-(4-Fluorophenyl)thiophen-2-yl (fluorinated biphenyl system).
  • Biological Activity : Selective cytotoxicity against breast cancer (MCF7) cells .
  • Key Differences : The thiadiazole ring introduces additional nitrogen atoms, increasing hydrogen-bonding capacity compared to oxazole.

Functional Group Comparisons

Compound Core Sulfonyl Group Amine Substituent Aromatic Group Reported Activity
Target Compound Oxazole 4-Chlorophenyl Ethyl Thiophen-2-yl Not reported (hypothesized)
N-Benzyl-4-(4-methylphenyl)sulfonyl oxazol Oxazole 4-Methylphenyl Benzyl Thiophen-2-yl Not specified
5-(4-Chloro-2-fluorobenzyl)thiazol Thiazole None None 4-Chloro-2-fluorobenzyl Anticancer
Thiadiazole Schiff Base Thiadiazole None Aromatic aldehyde 4-Fluorophenylthiophene Anticancer

Electronic and Steric Effects

  • Steric Effects : The ethyl group offers moderate steric hindrance, balancing solubility and target interaction, whereas bulkier substituents (e.g., benzyl) may reduce membrane permeability .

Biological Activity

The compound 4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(thiophen-2-yl)oxazol-5-amine is a notable member of the oxazole family, characterized by its unique structure that incorporates both aromatic and heterocyclic components. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of anticancer and antiviral research.

The molecular formula of this compound is C17H16ClN2O3SC_{17}H_{16}ClN_{2}O_{3}S, with a molecular weight of approximately 366.84 g/mol. The compound features a sulfonamide group, which is often associated with various biological activities, including enzyme inhibition and antimicrobial properties.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonamide moiety is known to inhibit carbonic anhydrase, which plays a crucial role in various physiological processes. Additionally, the oxazole ring may contribute to the compound's capacity to modulate protein-ligand interactions, potentially leading to anticancer effects.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of compounds related to this compound against various cancer cell lines. For instance, derivatives of similar structures have shown significant activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio and activating caspase pathways, indicating a mechanism involving programmed cell death .

Antiviral Activity

In addition to anticancer properties, compounds featuring similar structural motifs have been investigated for their antiviral activities. For example, thiazole derivatives have shown efficacy against Hepatitis C virus (HCV) by inhibiting NS5B RNA polymerase activity. This suggests that the incorporation of thiophene and oxazole rings may enhance antiviral efficacy through similar mechanisms .

Research Findings and Case Studies

  • Cytotoxicity Studies :
    • Compounds structurally related to this compound exhibited IC50 values ranging from 5.36 µg/mL to 10.10 µg/mL against MCF-7 and HepG2 cells, indicating potent cytotoxicity .
    • A selectivity study revealed that these compounds preferentially target cancerous cells over normal mammalian cells, highlighting their therapeutic potential.
  • Mechanistic Insights :
    • Flow cytometric analysis indicated that treatment with these compounds leads to cell cycle arrest at the S and G2/M phases in cancer cells, further supporting their role in inhibiting tumor growth .
  • In Vivo Studies :
    • In vivo studies demonstrated that certain derivatives could effectively target tumor cells in mouse models, showcasing their potential for clinical applications .

Comparative Analysis

Compound NameStructureIC50 (µg/mL)Activity Type
4eSimilar5.36Anticancer
4iSimilar2.32Anticancer
Thiazole DerivativeSimilar31.9Antiviral

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